3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone)
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Overview
Description
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) is a complex organic compound with a unique structure that includes an amino group, a nitrophenyl group, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) typically involves the condensation of 2-nitrophenylhydrazine with 2-phenyl-3-oxobutanoic acid under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity .
Major Products
The major products formed from these reactions include nitroso derivatives, aminophenyl derivatives, and various substituted pyrazolones.
Scientific Research Applications
3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Some derivatives are being investigated for their anti-inflammatory and anticancer properties.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) involves its interaction with specific molecular targets. For example, its derivatives may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound can also interact with cellular pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (4E)-5-amino-4-[(2-nitrophenyl)hydrazinylidene]-2-methylpyrazol-3-one
- (4E)-5-amino-4-[(2-nitrophenyl)hydrazinylidene]-2-ethylpyrazol-3-one
- (4E)-5-amino-4-[(2-nitrophenyl)hydrazinylidene]-2-propylpyrazol-3-one
Uniqueness
Compared to these similar compounds, 3-amino-1-phenyl-1H-pyrazole-4,5-dione 4-({2-nitrophenyl}hydrazone) has a phenyl group that can enhance its stability and interaction with biological targets. This unique structural feature may contribute to its higher potency and selectivity in various applications .
Properties
CAS No. |
306280-83-1 |
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Molecular Formula |
C15H12N6O3 |
Molecular Weight |
324.29g/mol |
IUPAC Name |
5-amino-4-[(2-nitrophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C15H12N6O3/c16-14-13(15(22)20(19-14)10-6-2-1-3-7-10)18-17-11-8-4-5-9-12(11)21(23)24/h1-9,19H,16H2 |
InChI Key |
LLVFONBLAPHSSW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)N)N=NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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